Cas no 2418642-41-6 (tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate)

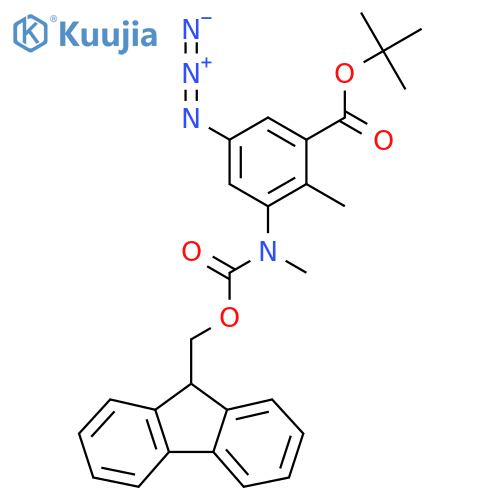

2418642-41-6 structure

商品名:tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate

tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5-azido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbenzoate

- 2418642-41-6

- EN300-26629404

- tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate

-

- インチ: 1S/C28H28N4O4/c1-17-23(26(33)36-28(2,3)4)14-18(30-31-29)15-25(17)32(5)27(34)35-16-24-21-12-8-6-10-19(21)20-11-7-9-13-22(20)24/h6-15,24H,16H2,1-5H3

- InChIKey: HPSBHTRVRPUJDV-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C1C=C(C=C(C(=O)OC(C)(C)C)C=1C)N=[N+]=[N-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 484.21105539g/mol

- どういたいしつりょう: 484.21105539g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 36

- 回転可能化学結合数: 8

- 複雑さ: 829

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 70.2Ų

tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26629404-1.0g |

tert-butyl 5-azido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbenzoate |

2418642-41-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26629404-1g |

tert-butyl 5-azido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbenzoate |

2418642-41-6 | 1g |

$0.0 | 2023-09-12 |

tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

2418642-41-6 (tert-butyl 5-azido-3-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)-2-methylbenzoate) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量